molecular formula C16H25BrN2Si B1529760 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918525-02-7

3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1529760
CAS No.: 918525-02-7
M. Wt: 353.37 g/mol
InChI Key: NXIZHZFQXKWSAK-UHFFFAOYSA-N
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Description

3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H25BrN2Si and its molecular weight is 353.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Functionalization

3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules through halogen-metal exchange reactions and subsequent functionalization. For instance, it has been used to synthesize various 3-substituted pyrroles, demonstrating its utility in constructing compounds with potential biological activity. Such transformations are crucial for the development of new materials and bioactive molecules (Muchowski & Naef, 1984).

Catalysis and Polymerization

In catalysis, this compound is used in processes involving copper-mediated radical cyclizations, showcasing its role in facilitating efficient synthesis of cyclic compounds at room temperature. These reactions are pivotal for the construction of nitrogen-containing heterocycles, which are common frameworks in pharmaceuticals and agrochemicals (Clark et al., 1999).

Heterocyclic Compound Synthesis

This chemical is instrumental in the synthesis of heterocyclic compounds, such as pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, through palladium-mediated functionalization. These compounds are valuable for their potential as therapeutic agents, underscoring the importance of this compound in medicinal chemistry research (Baeza et al., 2010).

Material Science and Optoelectronics

In the realm of material science, particularly in the development of conducting polymers, the compound finds application in the electrocatalytic deposition of polypyrrole in the presence of bromide. This process highlights its utility in creating materials with high electronic conductivity, which are essential for optoelectronic devices (Beck & Oberst, 1992).

Properties

IUPAC Name

(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZHZFQXKWSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728787
Record name 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918525-02-7
Record name 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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